molecular formula C24H34N2O B108811 Bepridil CAS No. 64706-54-3

Bepridil

Cat. No. B108811
CAS RN: 64706-54-3
M. Wt: 366.5 g/mol
InChI Key: UIEATEWHFDRYRU-UHFFFAOYSA-N
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Description

Hemodynamic Effects of Bepridil

Bepridil is recognized for its unique chemical structure and properties that set it apart from other calcium antagonists. It has a long half-life and also exhibits sodium channel inhibition. In patients with normal left ventricular function, bepridil can cause modest reductions in heart rate and blood pressure, with higher doses leading to a transient negative inotropic effect. For those with impaired left ventricular function, bepridil at an oral dosage of 400 mg/day does not significantly affect heart rate or arterial pressure compared to placebo. However, in patients with coronary disease, bepridil has been shown to improve exercise hemodynamics and reduce the frequency of wall motion abnormalities, suggesting an improvement in myocardial perfusion .

Free Radical Scavenging Activity

Bepridil's ability to scavenge free radicals has been assessed, revealing that it can reduce the stable free radical DPPH in a 2:1 molar ratio, showing activity comparable to reference antioxidants. Although ineffective in a superoxide generating system, bepridil demonstrated potent hydroxyl radical scavenging activity, which may contribute to its therapeutic effects in myocardial ischemia. This scavenging activity was also confirmed in vivo, where bepridil showed a protective effect in alloxan-induced diabetes in mice .

Modulation of KATP Channels and Cardioprotection

Bepridil has been found to open mitochondrial ATP-sensitive K+ (mitoKATP) channels while blocking sarcolemmal ATP-sensitive K+ (sarcKATP) channels. This dual action suggests that bepridil can confer cardioprotection, mitigating ischemic injury while preventing arrhythmias. The drug's ability to improve the recovery of developed tension after ischemia and reperfusion in guinea pig ventricular muscles further supports its cardioprotective effects .

Efficacy in Marburg Virus Disease

In a murine model of Marburg virus disease, bepridil demonstrated efficacy, with dosing leading to high survival rates. This finding supports the potential of bepridil as a broad-spectrum anti-filovirus therapeutic agent, warranting further investigation for its use against filovirus infections .

Bradycardia Induction

Bepridil induces bradycardia by acting directly on the sinus node, affecting action potential amplitude and depolarization velocities. This effect is dose-dependent and can lead to a marked reduction in heart rate, as observed in in vitro studies with rabbit sino-atrial tissue and in vivo studies with dogs .

Interaction with Cardiac Troponin C

The interaction of bepridil with cardiac troponin C in the presence of calcium has been studied using various techniques. Bepridil binds to cardiac troponin C, reducing the rate of calcium release from the low affinity site and leading to a small increase in the alpha-helical content of the complex. This interaction is localized in the N-terminal domain of the protein, which contains the low affinity calcium site .

Up-regulation of Cardiac Na+ Channels

Bepridil has been shown to up-regulate cardiac Na+ channels as a long-term effect by inhibiting calmodulin activity, which in turn blunts proteasome signals. This effect has been observed in isolated neonatal rat cardiomyocytes and in a heterologous expression system of the human Nav1.5 channel .

Blockade of K(+) Channels and Action Potential Duration

Bepridil inhibits ATP-sensitive K(+) (K(ATP)) channels and Na(+)-activated K(+) (K(Na)) channels, which can blunt the shortening of action potential duration caused by metabolic inhibition. This effect may contribute to the antiarrhythmic action of bepridil during ischemia .

Therapeutic Use in Stable Angina Pectoris

Pharmacological Properties

Bepridil's pharmacological profile includes multiple therapeutic actions such as calcium influx blockade, calmodulin antagonism, and sodium-calcium exchange inhibition. These actions contribute to its antianginal, vasodilatory, and potential antiarrhythmic effects. Bepridil's inhibition of outward potassium currents and sodium-calcium exchange can increase action potential duration and ventricular refractoriness, which are important for its class III antiarrhythmic mechanism. However, caution is advised due to the risk of excessive QT interval prolongation, particularly in the presence of hypokalemia .

Scientific Research Applications

Bradycardia Induction

Bepridil has been studied for its effects on heart rate, specifically its ability to induce persistent bradycardia. Research conducted on isolated sino-atrial tissue from rabbit hearts and in vivo on dogs demonstrated that Bepridil reduces heart rate by acting directly on the sinus node. This effect is attributed to alterations in the action potential duration and the ionic currents in the heart (Beaughard et al., 1982).

Antiviral Properties Against SARS-CoV-2

Recent studies have highlighted Bepridil's potential in fighting COVID-19. Computational docking analysis identified Bepridil as a potent inhibitor of SARS-CoV-2, exhibiting significant antiviral activity in mammalian cell lines. This discovery suggests Bepridil's potential utility in clinical treatments for COVID-19 (Vatansever et al., 2021).

Cardiac Sodium Channels Regulation

Bepridil has been observed to impact cardiac ion channels, particularly the voltage-gated Na+ channel. Studies on isolated neonatal rat cardiomyocytes and human Nav1.5 channel expression systems revealed Bepridil's long-term effect on Na+ channels, suggesting its role in anti-electrical remodeling (Kang et al., 2009).

Calcium Channel Blockade and Anti-Ischemic Effects

The calcium antagonist properties of Bepridil, alongside its direct negative chronotropic, dromotropic, inotropic, and vasodilatory actions, contribute to its significant anti-ischemic and antianginal effects. This pharmacological profile underlines its therapeutic use in conditions like stable angina pectoris (Hollingshead et al., 1992).

Inhibition of Inward-Rectifier Potassium Channel

Investigations into Bepridil's antiarrhythmic effects revealed its role in inhibiting the inward-rectifier potassium current in neonatal rat cardiomyocytes. This inhibition was found to be more potent during long-term application, implicating the calmodulin kinase II pathway in this process (Ma et al., 2016).

Sodium Current Inhibition in Cardiac Cells

Bepridil's interaction with sodium channels in cardiac cells has been explored, showing its ability to produce a tonic block and shift the inactivation curve, thus impacting the cardiac action potential. This suggests a potential therapeutic application in managing cardiac arrhythmias (Nawada et al., 1995).

Pharmacology in Antiarrhythmic Therapy

Bepridil's multiple therapeutic actions, including calcium influx blockade, calmodulin antagonism, and sodium-calcium exchange inhibition, have been extensively studied. These actions confer it a significant role in antiarrhythmic therapy, particularly in conditions like ventricular arrhythmias (Gill et al., 1992).

Atrial Fibrillation Conversion

Research has shown Bepridil's effectiveness in converting persistent atrial fibrillation to sinus rhythm, indicating its potential in the treatment of cardiac arrhythmias (Fujiki et al., 2003).

Efficacy Against Filoviruses

A study on the efficacy of Bepridil in a mouse model of Marburg virus disease revealed its broad-spectrum anti-filovirus activity, encouraging further investigation into its use as a therapeutic agent for such infections (DeWald et al., 2018).

Modulation of KATP Channels and Cardioprotection

Bepridil's unique ability to open mitochondrial KATP channels and block sarcolemmal KATP channels has been linked to its direct cardioprotective effects, highlighting its potential in mitigating ischemic injury while managing arrhythmias (Sato et al., 2006).

Free Radical Scavenging Activity

Bepridil's capacity as a scavenger of free radicals, particularly .OH radicals, has been demonstrated. This property is believed to contribute to its therapeutic activity in myocardial ischemia (Constantin et al., 1990).

Electrophysiological Impact on Myocardial Fibers

The effects of Bepridil on the electrophysiological properties of isolated canine and rabbit myocardial fibers have been investigated, revealing its influence on action potential amplitude and duration, as well as on the maximum diastolic potential (Kato & Singh, 1986).

Pharmacokinetic Properties in Atrial Fibrillation

A population pharmacokinetics study highlighted age as a contributing factor to the apparent clearance of Bepridil in patients with atrial fibrillation, providing insights into its dose-concentration relationship and the risk factors for excessive QT prolongation (Shiga et al., 2013).

Safety And Hazards

Bepridil is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future clinical research will help to further define the position of Bepridil as an antianginal treatment relative to the traditional calcium antagonists . In the interim, Bepridil is indicated for the treatment of patients with angina refractory to or intolerant of other agents .

properties

IUPAC Name

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEATEWHFDRYRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68099-86-5 (mono-hydrochloride), 74764-40-2 (mono-hydrochloride, mono-hydrate)
Record name Bepridil [INN:BAN]
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DSSTOX Substance ID

DTXSID3022663
Record name Bepridil
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Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Bepridil
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Solubility

Slightly soluble, 6.55e-03 g/L
Record name Bepridil
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Record name Bepridil
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Mechanism of Action

Bepridil has inhibitory effects on both the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle, interferes with calcium binding to calmodulin, and blocks both voltage and receptor operated calcium channels. Bepridil inhibits the transmembrane influx of calcium ions into cardiac and vascular smooth muscle. This has been demonstrated in isolated myocardial and vascular smooth muscle preparations in which both the slope of the calcium dose response curve and the maximum calcium-induced inotropic response were significantly reduced by bepridil. In cardiac myocytes in vitro, bepridil was shown to be tightly bound to actin. Bepridil regularly reduces heart rate and arterial pressure at rest and at a given level of exercise by dilating peripheral arterioles and reducing total peripheral resistance (afterload) against which the heart works.
Record name Bepridil
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Product Name

Bepridil

CAS RN

64706-54-3
Record name Bepridil
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bepridil [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064706543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bepridil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01244
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Record name Bepridil
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Record name BEPRIDIL
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Record name Bepridil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015374
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10,100
Citations
A Gill, SF Flaim, BP Damiano, SP Sit… - The American journal of …, 1992 - Elsevier
… Bepridil is an antianginal agent with multiple therapeutic actions. It decreases … with bepridil's blockade of calcium influx, leads to vasorelaxation. In animal models of ischemia, bepridil …
Number of citations: 66 www.sciencedirect.com
LZ Benet - The American Journal of Cardiology, 1985 - Elsevier
… bepridil absorption. At this time, no significant pharmacokinetic interactions between bepridil … high lipid solubility of bepridil and partially explaining why bepridil has the highest volume …
Number of citations: 75 www.sciencedirect.com
FP Zeller, SA Spinier - Drug intelligence & clinical pharmacy, 1987 - journals.sagepub.com
… -term antianginal efficacy of bepridil collectively reported that bepridil causes significant … of bepridil after long-term use. There are limited data comparing and/or combining bepridil with …
Number of citations: 12 journals.sagepub.com
K Sugi, A Kusano, M Noro, A Numata… - Japanese Journal of …, 2007 - jstage.jst.go.jp
ベプリジル継続投与中の有効血中濃度は明確にされておらず, 同様に有効性との関連も明確にされていない. そこで頻脈性不整脈治療を目的にベプリジル継続投与中の 101 例で血中濃度を測定し, …
Number of citations: 4 www.jstage.jst.go.jp
LM Hollingshead, D Faulds, A Fitton - Drugs, 1992 - Springer
… Therefore, bepridil is contraindicated in patients with hypokalaemia, those … of bepridil as an antianginal treatment relative to the traditional calcium antagonists; in the interim, bepridil is …
Number of citations: 63 link.springer.com
M Constantin, C Bromont, R Fickat… - Biochemical …, 1990 - Elsevier
… bepridil was ineffective. Deoxyribose degradation induced by the OH radical was prevented by bepridil … The powerful OH scavenging activity of bepridil was confirmed in vivo on alloxan …
Number of citations: 63 www.sciencedirect.com
T Sato, ADT Costa, T Saito, T Ogura, H Ishida… - … of Pharmacology and …, 2006 - ASPET
… with bepridil for 5 min before ischemia improved the recovery of developed tension measured after 60 min of reperfusion. These effects of bepridil … Our results indicate that bepridil is an …
Number of citations: 47 jpet.aspetjournals.org
M Beaughard, M Ferrier, C Labrid… - British Journal of …, 1982 - ncbi.nlm.nih.gov
Bepridil, a novel active compound for prophylactic treatment of anginal attacks, induced persistent bradycardia and a non-specific anti-tachycardial effect, the mechanisms of which were …
Number of citations: 31 www.ncbi.nlm.nih.gov
EN Prystowsky - The American journal of cardiology, 1992 - Elsevier
… of bepridil in humans emphasizes the drawbacks of the classification system. Bepridil is … Bepridil has been observed to prolong the QT interval in the majority of patients in whom it …
Number of citations: 47 www.sciencedirect.com
S Kobayashi, Y Reien, T Ogura, T Saito… - European journal of …, 2001 - Elsevier
… of bepridil on I Kur have not been evaluated. Accordingly, this study was undertaken to determine the effects of bepridil on … In addition, the effects of bepridil were compared with those of …
Number of citations: 84 www.sciencedirect.com

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